molecular formula C23H28ClF3N2O4 B2423267 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride CAS No. 1206115-38-9

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride

Cat. No.: B2423267
CAS No.: 1206115-38-9
M. Wt: 488.93
InChI Key: GPOCTXMZJJQRQZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a useful research compound. Its molecular formula is C23H28ClF3N2O4 and its molecular weight is 488.93. The purity is usually 95%.
BenchChem offers high-quality 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

1-(2,3-dihydro-1,4-benzodioxin-3-ylmethoxy)-3-[4-[3-(trifluoromethyl)phenyl]piperazin-1-yl]propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H27F3N2O4.ClH/c24-23(25,26)17-4-3-5-18(12-17)28-10-8-27(9-11-28)13-19(29)14-30-15-20-16-31-21-6-1-2-7-22(21)32-20;/h1-7,12,19-20,29H,8-11,13-16H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPOCTXMZJJQRQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC(COCC2COC3=CC=CC=C3O2)O)C4=CC=CC(=C4)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28ClF3N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

488.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 1-((2,3-Dihydrobenzo[b][1,4]dioxin-2-yl)methoxy)-3-(4-(3-(trifluoromethyl)phenyl)piperazin-1-yl)propan-2-ol hydrochloride is a complex organic molecule with potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of the compound is C₁₈H₁₈ClF₃N₂O₃, with a molecular weight of approximately 396.8 g/mol. The structure features a dihydrobenzo[1,4]dioxin moiety, which is known for its role in various biological activities.

Biological Activity Overview

The biological activity of this compound has been studied primarily in the context of its interaction with adrenergic receptors. Specifically, it has been identified as an antagonist at alpha-2 adrenergic receptors, which are implicated in several central nervous system (CNS) disorders.

The mechanism by which this compound exerts its effects involves:

  • Alpha-2 Adrenergic Receptor Antagonism : By blocking these receptors, the compound may enhance noradrenergic signaling, potentially benefiting conditions like depression and anxiety.
  • Impact on Neurotransmitter Release : Antagonism of alpha-2 receptors can lead to increased release of norepinephrine and other neurotransmitters, influencing mood and cognitive functions.

Pharmacological Studies

Several studies have evaluated the pharmacological profile of this compound:

Study Findings
In vitro binding assays Demonstrated high affinity for alpha-2 adrenergic receptors compared to alpha-1 and D₂ dopamine receptors .
Behavioral studies in rodents Showed anxiolytic-like effects in models of anxiety when administered at specific dosages .
Antidiabetic activity Related compounds exhibited inhibition of alpha-amylase and protein tyrosine phosphatase 1B (PTP-1B), suggesting potential for managing diabetes .

Case Studies

  • Neurodegenerative Diseases : A study highlighted the potential use of similar dihydrobenzo[1,4]dioxin derivatives in treating neurodegenerative diseases like Parkinson's and Alzheimer's by modulating noradrenergic signaling pathways .
  • Diabetes Management : Another research focused on the antidiabetic properties of related compounds that act as PTP-1B inhibitors. These compounds demonstrated significant inhibition rates at varying concentrations, indicating their potential therapeutic value .

Toxicology and Safety

Preliminary toxicity assessments indicate that this compound does not exhibit acute toxicity at therapeutic doses. Long-term safety studies are required to fully understand its safety profile.

Scientific Research Applications

Pharmacological Studies

In vitro and in vivo studies have demonstrated that derivatives of this compound exhibit significant anti-inflammatory and analgesic properties. For instance, related compounds have been shown to inhibit cyclooxygenase (COX) and lipoxygenase (LOX) enzymes, suggesting a mechanism for reducing inflammatory responses .

Neurological Disorders

Given its receptor-targeting capabilities, this compound may be explored for applications in treating:

  • Depression : By modulating neurotransmitter systems.
  • Anxiety Disorders : Potential anxiolytic effects through adrenergic receptor antagonism.

Anti-inflammatory Applications

Studies have highlighted its potential use in managing inflammatory conditions. The ability to inhibit COX and LOX pathways positions it as a candidate for developing new anti-inflammatory drugs .

Pain Management

The analgesic properties observed in preclinical studies suggest that this compound could be beneficial in pain management protocols, particularly for chronic pain conditions where traditional analgesics may fail .

Case Studies

Several case studies have documented the efficacy of similar compounds in clinical settings:

  • Chronic Pain Management : A study involving a derivative of this compound showed significant reductions in pain scores among patients with neuropathic pain.
  • Anxiety Reduction : Clinical trials demonstrated that subjects receiving treatment with related compounds reported lower anxiety levels compared to placebo groups.

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for optimizing the yield and purity of this compound?

  • Methodology: Utilize phase-transfer catalysts (PTCs) combined with ultrasound irradiation to enhance reaction efficiency, as demonstrated in the synthesis of analogous benzodioxin and piperazine derivatives. PTCs improve interfacial interactions in biphasic systems, while ultrasound reduces reaction time and minimizes side products .
  • Data Consideration: Monitor reaction progress via thin-layer chromatography (TLC) and optimize stoichiometry of the trifluoromethylphenylpiperazine intermediate to reduce unreacted starting material.

Q. Which analytical techniques are critical for structural confirmation and purity assessment?

  • Methodology: Employ high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS) for purity analysis and nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C, and ²D experiments) for structural elucidation. For example, ¹H NMR can confirm the presence of the dihydrobenzodioxin methoxy group (δ 4.0–4.5 ppm) and piperazine protons (δ 2.5–3.5 ppm) .
  • Advanced Tip: Use X-ray crystallography to resolve stereochemical ambiguities, particularly for the propan-2-ol moiety, if single crystals are obtainable.

Q. How does the compound’s stability vary under different pH and temperature conditions?

  • Methodology: Conduct accelerated stability studies using buffered solutions (pH 1–13) at 25°C, 40°C, and 60°C. Quantify degradation products via HPLC and identify hydrolytic cleavage points (e.g., the benzodioxin ether linkage) using LC-MS/MS .
  • Data Contradictions: If degradation kinetics deviate from Arrhenius predictions (e.g., non-linear pH dependence), investigate solvent-specific effects or intramolecular interactions stabilizing the compound.

Advanced Research Questions

Q. What strategies resolve enantiomeric impurities during synthesis?

  • Methodology: Implement chiral stationary phase chromatography (e.g., Chiralpak® AD-H column) or asymmetric synthesis using enantioselective catalysts. For example, palladium-catalyzed cross-coupling reactions can preserve stereochemistry in the piperazine-propanol backbone .
  • Case Study: In related piperazine derivatives, kinetic resolution with lipases (e.g., Candida antarctica) achieved >98% enantiomeric excess (ee) for secondary alcohols .

Q. How can receptor binding affinity and selectivity be evaluated for this compound?

  • Methodology: Use radioligand displacement assays (e.g., ³H-labeled ligands) to measure affinity for serotonin or adrenergic receptors, given the piperazine moiety’s known interactions. Molecular docking studies (e.g., AutoDock Vina) can predict binding poses to receptors like 5-HT₁A or α₁-adrenoceptors .
  • Data Interpretation: Correlate trifluoromethyl group orientation with receptor selectivity—bulky substituents may enhance selectivity for hydrophobic binding pockets.

Q. What in vitro models are suitable for assessing pharmacological activity?

  • Methodology: Prioritize cell-based assays (e.g., cAMP modulation in HEK-293 cells transfected with target receptors) to evaluate functional activity. For cytotoxicity screening, use MTT assays in hepatocyte (HepG2) and renal (HEK-293) cell lines .
  • Advanced Design: Incorporate physiologically relevant 3D organoid models to study tissue-specific effects and metabolic pathways.

Data Contradiction Analysis

Q. How should conflicting solubility data in polar vs. non-polar solvents be resolved?

  • Methodology: Re-evaluate solvent polarity indices (e.g., Hansen solubility parameters) and conduct co-solvency studies (e.g., water-ethanol mixtures). For instance, the benzodioxin group may exhibit unexpected solubility in aprotic solvents due to dipole interactions .
  • Resolution: Use molecular dynamics simulations to model solvent-solute interactions and identify dominant forces (e.g., hydrogen bonding vs. van der Waals).

Experimental Design Considerations

Q. What controls are essential for in vivo pharmacokinetic studies?

  • Methodology: Include vehicle controls (e.g., saline with 10% DMSO) and comparator compounds with known pharmacokinetic profiles. Monitor plasma concentration-time curves using LC-MS/MS and assess metabolites via hepatic microsome incubations .
  • Ethical Note: Adhere to OECD guidelines for dose escalation to minimize toxicity risks in animal models.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.